molecular formula C16H15F2N B14349259 4,4-Bis(4-fluorophenyl)but-3-en-1-amine CAS No. 90276-61-2

4,4-Bis(4-fluorophenyl)but-3-en-1-amine

Cat. No.: B14349259
CAS No.: 90276-61-2
M. Wt: 259.29 g/mol
InChI Key: MZBRCNYCXAJZQH-UHFFFAOYSA-N
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Description

4,4-Bis(4-fluorophenyl)but-3-en-1-amine is an organic compound characterized by the presence of two fluorophenyl groups attached to a butenyl amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine typically involves the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminum hydride in the presence of potassium carbonate in methyltetrahydrofuran at low temperatures (0-10°C) . This reaction reduces the carboxylic acid group to an alcohol, which can then be converted to the desired amine through further reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-fluorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, saturated amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,4-Bis(4-fluorophenyl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4,4-Bis(4-fluorophenyl)but-3-en-1-amine exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The fluorophenyl groups can enhance binding affinity and specificity, while the butenyl amine backbone provides flexibility and reactivity. These interactions can modulate various biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bis(4-fluorophenyl)but-3-en-1-amine is unique due to its combination of fluorophenyl groups and a butenyl amine backbone. This structure provides a balance of rigidity and flexibility, allowing for diverse chemical reactivity and biological interactions. The presence of fluorine atoms can also enhance the compound’s stability and bioavailability, making it a valuable molecule for various applications.

Properties

CAS No.

90276-61-2

Molecular Formula

C16H15F2N

Molecular Weight

259.29 g/mol

IUPAC Name

4,4-bis(4-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C16H15F2N/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h2-10H,1,11,19H2

InChI Key

MZBRCNYCXAJZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CCCN)C2=CC=C(C=C2)F)F

Origin of Product

United States

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